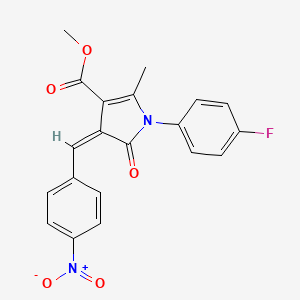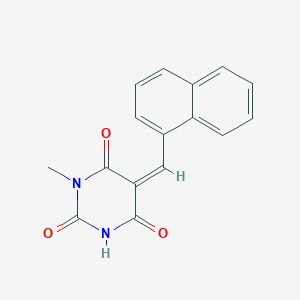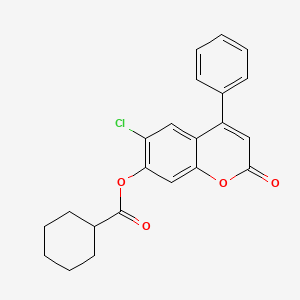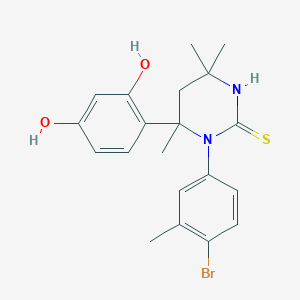![molecular formula C19H18F3N3O4 B4974611 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4974611.png)
2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of B cells.
Mécanisme D'action
BTK is a key signaling molecule in the B cell receptor (BCR) pathway, which plays a critical role in the survival and proliferation of B cells. 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide inhibits BTK by binding to a specific region of the enzyme, preventing its activation and downstream signaling. This leads to the inhibition of B cell activation and proliferation, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. It has also demonstrated a selective and potent inhibition of BTK, with minimal off-target effects. In preclinical studies, 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide is its high potency and selectivity for BTK, which makes it a promising candidate for the treatment of B cell malignancies. However, one limitation of 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide is its potential for drug resistance, which has been observed in some patients treated with other BTK inhibitors. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide.
Orientations Futures
There are several potential future directions for the development of 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide. One area of research is the combination of 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide with other targeted therapies or immunotherapies, which may enhance its anti-tumor activity and overcome resistance. Additionally, further studies are needed to determine the optimal patient population for 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide, as well as its potential use in other types of cancer. Finally, the development of more potent and selective BTK inhibitors may provide additional options for the treatment of B cell malignancies.
Méthodes De Synthèse
The synthesis of 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide involves several steps, starting with the reaction of 2-nitrophenol with 2-chloroacetyl chloride to form 2-(2-nitrophenoxy)acetamide. The resulting compound is then reacted with 2-(1-pyrrolidinyl)-5-(trifluoromethyl)aniline in the presence of a base to yield the final product, 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide.
Applications De Recherche Scientifique
2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential use in the treatment of various types of cancer, including B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In preclinical studies, 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide has demonstrated potent anti-tumor activity and has shown to be effective in overcoming resistance to other BTK inhibitors.
Propriétés
IUPAC Name |
2-(2-nitrophenoxy)-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4/c20-19(21,22)13-7-8-15(24-9-3-4-10-24)14(11-13)23-18(26)12-29-17-6-2-1-5-16(17)25(27)28/h1-2,5-8,11H,3-4,9-10,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAWOXWXRAXZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-nitrophenoxy)-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4974532.png)
![7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B4974537.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4974542.png)
![1-(4-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4974554.png)

![1-{[2-(2-furyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B4974560.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione](/img/structure/B4974579.png)



![1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone](/img/structure/B4974616.png)
![5-(butoxymethyl)-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B4974628.png)